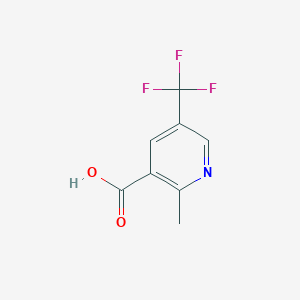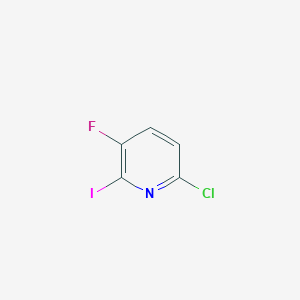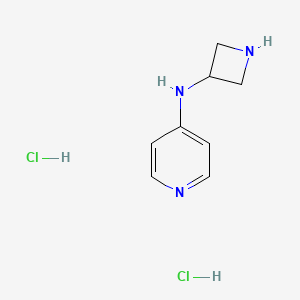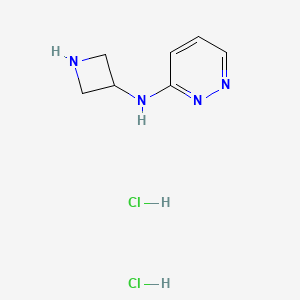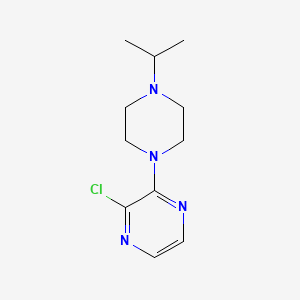
2-クロロ-3-(4-イソプロピルピペラジン-1-イル)ピラジン
概要
説明
2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine is a chemical compound with the molecular formula C11H17ClN4 . It has a molecular weight of 240.73 g/mol .
Synthesis Analysis
While specific synthesis methods for 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine were not found, there are related studies that could provide insights. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine consists of a pyrazine ring substituted with a chlorine atom and an isopropylpiperazine group .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine include a molecular weight of 240.73 g/mol . Further details about its physical and chemical properties were not found in the search results.科学的研究の応用
抗菌活性
2-クロロ-3-(4-イソプロピルピペラジン-1-イル)ピラジン: 誘導体は、抗菌剤としての可能性について研究されています。この化合物の構造の一部であるピロロピラジン骨格は、さまざまな微生物株に対して有効性を示しています。 この化合物は、耐性株に対してより効果的な新しい抗菌薬の開発に使用される可能性があります .
抗炎症および鎮痛用途
この化合物の構造的特徴は、潜在的な抗炎症および鎮痛特性を示唆しています。 研究によると、ピロロピラジン誘導体は炎症経路を調節することができ、新しい抗炎症薬および鎮痛薬の開発のための有望な道を開きます .
抗腫瘍および抗癌特性
研究では、ピロロピラジン誘導体の抗腫瘍および抗癌活性が強調されています。2-クロロ-3-(4-イソプロピルピペラジン-1-イル)ピラジンは、癌細胞の増殖と増殖を阻害する新規化合物の合成において重要な役割を果たす可能性があり、潜在的に新しい癌療法につながります .
キナーゼ阻害
キナーゼ阻害剤は、癌を含むさまざまな疾患の治療に不可欠です。 この化合物のピロロピラジンコアは、キナーゼ阻害活性に関連付けられており、新しいキナーゼ阻害剤の開発のための貴重な候補となっています .
抗ウイルス用途
この化合物の誘導体は、抗ウイルス研究で有望な結果を示しています。 ウイルス複製を妨げる能力により、特に新興ウイルス疾患に直面して、新しい抗ウイルス薬の開発のための潜在的な候補となっています .
創薬と医薬品化学
汎用性の高い骨格として、2-クロロ-3-(4-イソプロピルピペラジン-1-イル)ピラジンは創薬における魅力的なターゲットです。 その構造的多様性により、さまざまな生物学的に活性な化合物を合成することができ、医薬品化学研究における重要な分子となっています .
神経保護効果
神経変性疾患の研究では、ピロロピラジン誘導体の潜在的な神経保護効果が特定されています。 この化合物は、神経細胞の損傷や変性を防ぐ治療法の開発に貢献する可能性があります .
循環器治療
ピロロピラジン構造を持つ化合物は、心臓血管の利点と関連付けられています。 さまざまな心臓血管標的への作用により、心臓病の新しい治療法の開発に役割を果たす可能性があります .
将来の方向性
While specific future directions for 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine were not found, related compounds have shown promise in various therapeutic disciplines, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, anti-inflammatory, and analgesic activities . This suggests potential avenues for future research and development.
作用機序
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-chloro-3-(4-isopropylpiperazin-1-yl)pyrazine, have exhibited a wide range of biological activities .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit antibacterial, antifungal, antiviral activities, and kinase inhibition .
Biochemical Pathways
Based on the biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may interact with pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation processes, tumor growth, and kinase signaling .
Result of Action
Based on the known biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
生化学分析
Molecular Mechanism
At the molecular level, 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with DNA or RNA polymerases, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response .
Metabolic Pathways
2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
特性
IUPAC Name |
2-chloro-3-(4-propan-2-ylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)11-10(12)13-3-4-14-11/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUJRJTYXGBMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

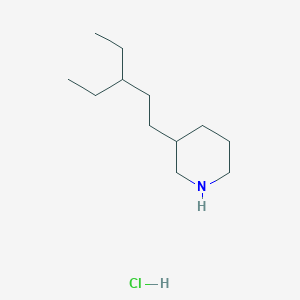
![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)






